O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride
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Overview
Description
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 2-(Trifluoromethoxy)benzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in biochemical assays to study enzyme mechanisms and protein interactions.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the trifluoromethoxy group.
O-(2-Trifluoromethyl)benzylhydroxylamine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is unique due to its trifluoromethoxy group, which imparts enhanced chemical stability, lipophilicity, and binding affinity. These properties make it a valuable reagent in synthetic chemistry and a potential candidate in drug discovery .
Properties
Molecular Formula |
C8H9ClF3NO2 |
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Molecular Weight |
243.61 g/mol |
IUPAC Name |
O-[[2-(trifluoromethoxy)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO2.ClH/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H |
InChI Key |
PYNVIDYIOUVQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)OC(F)(F)F.Cl |
Origin of Product |
United States |
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